Eleclazine hydrochloride
描述
Eleclazine hydrochloride is a selective cardiac late sodium current inhibitor and a weak inhibitor of potassium current. It has been investigated for its potential therapeutic effects in treating various cardiac conditions, including Long QT Syndrome, Ischemic Heart Disease, and Ventricular Arrhythmia .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Eleclazine hydrochloride involves multiple steps, starting from the appropriate benzoxazepine precursor. The key steps include:
Formation of the benzoxazepine ring: This is typically achieved through a cyclization reaction involving a suitable benzene derivative and an oxazepine precursor.
Introduction of the pyrimidin-2-ylmethyl group: This step involves a nucleophilic substitution reaction where the pyrimidin-2-ylmethyl group is introduced to the benzoxazepine core.
Addition of the trifluoromethoxyphenyl group: This is usually done through a Friedel-Crafts acylation reaction, where the trifluoromethoxyphenyl group is added to the benzoxazepine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and catalysts are carefully controlled.
Purification processes: Techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions
Eleclazine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups on the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazepine compounds.
科学研究应用
Eleclazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of sodium and potassium current inhibition.
Biology: Research focuses on its impact on cardiac cells and its potential to prevent arrhythmias.
Medicine: Clinical trials investigate its efficacy in treating Long QT Syndrome, Ischemic Heart Disease, and Ventricular Arrhythmia
Industry: It serves as a reference compound in the development of new cardiac drugs.
作用机制
Eleclazine hydrochloride exerts its effects by selectively inhibiting the late sodium current in cardiac cells. This inhibition reduces the influx of sodium ions during the late phase of the cardiac action potential, thereby stabilizing the cardiac membrane and preventing abnormal electrical activity. Additionally, it weakly inhibits potassium currents, which further contributes to its anti-arrhythmic properties .
相似化合物的比较
Similar Compounds
Ranolazine: Another late sodium current inhibitor used to treat chronic angina.
Lidocaine: A sodium channel blocker with local anesthetic and anti-arrhythmic properties.
Amiodarone: A multi-channel blocker used to treat various types of arrhythmias.
Uniqueness
Eleclazine hydrochloride is unique due to its high selectivity for the late sodium current and its dual action on both sodium and potassium currents. This dual action provides a broader protective effect against cardiac arrhythmias compared to other compounds that target only one type of ion current .
生物活性
Eleclazine hydrochloride, also known as GS-6615, is a selective inhibitor of the cardiac late sodium current (I_Na,Late), which has emerged as a significant compound in the treatment of cardiac arrhythmias, particularly atrial fibrillation and long QT syndrome. This article provides a comprehensive overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and clinical implications.
Eleclazine acts primarily by inhibiting the late sodium current, which is crucial in maintaining cardiac action potential duration. By selectively blocking this current, Eleclazine helps to stabilize cardiac repolarization and reduce the incidence of arrhythmias. The compound exhibits an IC50 value of approximately 0.7 µM for I_Na,Late, indicating its potency in inhibiting this current .
In Vitro Studies
In vitro experiments have demonstrated that Eleclazine effectively shortens action potential duration (APD) in ventricular myocytes exposed to ATX-II, a known enhancer of late sodium current. This effect is correlated with reduced spatiotemporal dispersion of repolarization and a decrease in ventricular arrhythmias .
Table 1: In Vitro Effects of Eleclazine on Cardiac Myocytes
Study | Concentration | Effect on APD | Notes |
---|---|---|---|
Rajamani et al. (2016) | 10 µM | Significant shortening | Inhibition of ATX-II enhanced late I_Na |
Justo et al. (2016) | 0.7 µM | Reduced QT interval | Dual protection against ischemia-induced AF |
MDPI Study (2022) | 30 µM | Similar inhibition to ranolazine | Shortened ventricular AP duration |
In Vivo Studies
In vivo studies using porcine models have shown that Eleclazine significantly reduces the incidence of atrial premature beats (APBs) and atrial fibrillation induced by catecholamines like epinephrine. Administration of Eleclazine at doses of 0.3 and 0.9 mg/kg resulted in a notable decrease in APBs by over 50% and effectively suppressed AF episodes during testing .
Table 2: In Vivo Effects of Eleclazine on Atrial Fibrillation
Dosage (mg/kg) | Effect on APBs | Effect on AF | QT Interval Reduction |
---|---|---|---|
0.3 | Reduced by 51% | Suppressed in all tested episodes | 7% reduction (P < .001) |
0.9 | Similar results as above | Consistent suppression observed | 7% reduction (P < .001) |
Clinical Implications
Eleclazine's ability to selectively inhibit late sodium currents has significant implications for treating conditions like long QT syndrome type 3 (LQT3) and hypertrophic cardiomyopathy. Its design aims to minimize side effects typically associated with other sodium channel blockers, such as negative inotropic effects or prolonged QT intervals .
Case Studies
- Case Study on Long QT Syndrome : A study involving patients with LQT3 showed that Eleclazine effectively reduced the incidence of arrhythmic events without adversely affecting cardiac contractility.
- Atrial Fibrillation Prevention : Clinical trials indicated that patients treated with Eleclazine exhibited fewer episodes of AF compared to those receiving standard therapies.
属性
IUPAC Name |
4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3.ClH/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19;/h1-9,12H,10-11,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYHNOXHGYUHFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448754-43-5 | |
Record name | Eleclazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448754435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELECLAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R1JP3Q4HI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。